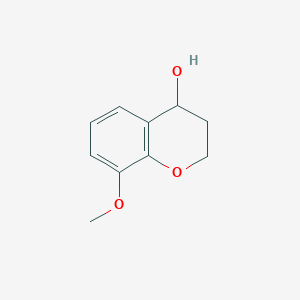

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

Übersicht

Beschreibung

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound with the molecular weight of 180.2 . It is also known as 8-methoxy-4-chromanol .

Synthesis Analysis

The synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves a practical, simple, and inexpensive procedure . The process starts with 2-Methoxy phenol, which offers the oxirane compound. This compound undergoes ring cleavage under acidic conditions to give a chlorohydrin. The chlorohydrin then undergoes acylation and cyclization in the presence of stannic chloride. The final step is the hydrolysis of the acetyl group, which yields the desired compound .Molecular Structure Analysis

The molecular structure of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol can be represented by the InChI code: 1S/C10H12O3/c1-12-9-4-2-3-7-8 (11)5-6-13-10 (7)9/h2-4,8,11H,5-6H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol include ring cleavage, acylation, cyclization, and hydrolysis .Wissenschaftliche Forschungsanwendungen

Bioactivities and Pharmacological Properties

One closely related compound, osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one), demonstrates a range of pharmacological actions including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The mechanisms behind these activities are partly attributed to the modulation of cAMP and cGMP levels, though some mechanisms remain unclear. This suggests that 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, with its structural similarity, may also exhibit a range of bioactivities with potential as an alternative medicine (Zhang et al., 2015).

Anticancer Applications

In the realm of cancer research, compounds with a benzopyran core have shown high tumor specificity and minimal keratinocyte toxicity. Specifically, derivatives classified as 3-styrylchromones and 3-styryl-2H-chromenes have been identified as promising leads for new anticancer drugs, with mechanisms involving apoptotic cell death and modulation of the glycerophospholipid pathway. The structural features related to tumor specificity and reduced toxicity could be relevant for designing drugs based on 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol (Sugita et al., 2017).

Antimicrobial Potential

Benzofuran and its derivatives, sharing a core structure with 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, have been identified as potent scaffolds for antimicrobial agents. The unique structural features and biological activities of benzofuran derivatives have made them the focus of new drug discovery efforts, particularly in combating resistant microbial strains. This highlights the potential of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol in antimicrobial drug development (Hiremathad et al., 2015).

Antioxidant Properties

Chromones and their derivatives, including compounds structurally similar to 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, have been associated with significant antioxidant properties. These properties are linked to the ability of such compounds to neutralize active oxygen species and terminate free radical processes, potentially offering protection against cell impairment and various diseases. The presence of methoxy groups on the chromone nucleus has been indicated as crucial for radical scavenging activity, suggesting that 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol could possess similar antioxidant benefits (Yadav et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPYUHFZRVBTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)

![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)

![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)

![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)